molecular formula C21H22BClF3NO3 B13892759 N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13892759
M. Wt: 439.7 g/mol
InChI Key: MBGOKTANAMDPCL-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(trifluoromethyl)phenylboronic acid, which is then coupled with 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide using palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its combination of functional groups, which confer unique reactivity and stability. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the dioxaborolane moiety facilitates its use in cross-coupling reactions .

This compound’s versatility and unique properties make it a valuable asset in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C21H22BClF3NO3

Molecular Weight

439.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C21H22BClF3NO3/c1-12-6-7-13(10-16(12)22-29-19(2,3)20(4,5)30-22)18(28)27-14-8-9-17(23)15(11-14)21(24,25)26/h6-11H,1-5H3,(H,27,28)

InChI Key

MBGOKTANAMDPCL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C

Origin of Product

United States

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